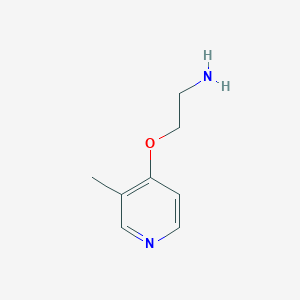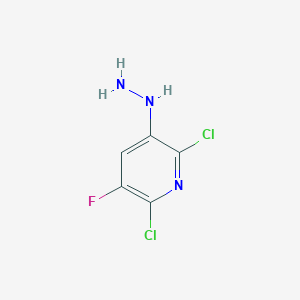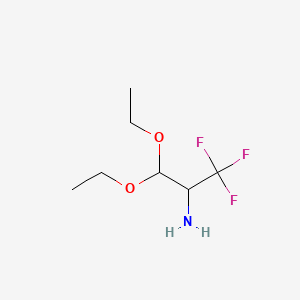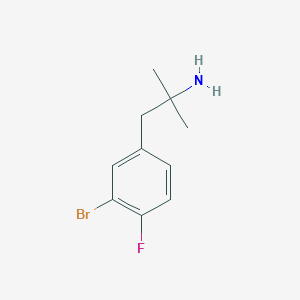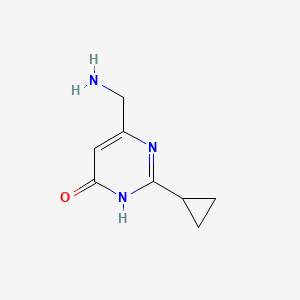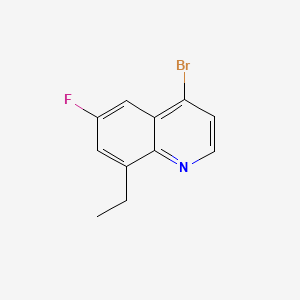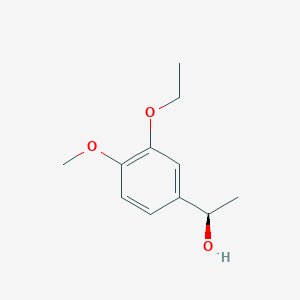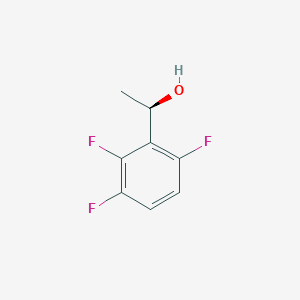![molecular formula C14H16N2OS B13607767 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine](/img/structure/B13607767.png)
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a formamide derivative under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.
Attachment of the Benzyloxypropan-2-yl Group: The benzyloxypropan-2-yl group can be attached through an alkylation reaction using a benzyloxypropan-2-yl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to form a dihydropyrimidine derivative.
Substitution: The benzyloxypropan-2-yl group can be substituted with other alkyl or aryl groups using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl or aryl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various alkyl or aryl-substituted pyrimidine derivatives.
科学的研究の応用
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}benzene: Similar structure but with a benzene ring instead of a pyrimidine ring.
Uniqueness
2-{[(2S)-1-(benzyloxy)propan-2-yl]sulfanyl}pyrimidine is unique due to the presence of both a sulfanyl group and a benzyloxypropan-2-yl group on the pyrimidine ring
特性
分子式 |
C14H16N2OS |
|---|---|
分子量 |
260.36 g/mol |
IUPAC名 |
2-[(2S)-1-phenylmethoxypropan-2-yl]sulfanylpyrimidine |
InChI |
InChI=1S/C14H16N2OS/c1-12(18-14-15-8-5-9-16-14)10-17-11-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3/t12-/m0/s1 |
InChIキー |
MMLNKFDDBDSOIK-LBPRGKRZSA-N |
異性体SMILES |
C[C@@H](COCC1=CC=CC=C1)SC2=NC=CC=N2 |
正規SMILES |
CC(COCC1=CC=CC=C1)SC2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


